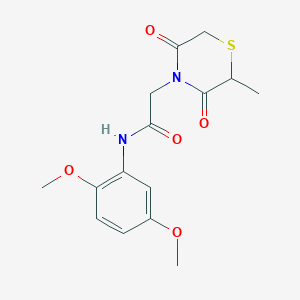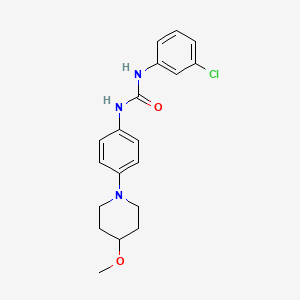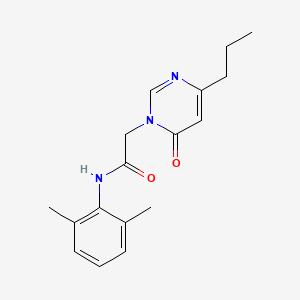![molecular formula C19H18F2O6 B2750628 3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid CAS No. 379725-35-6](/img/structure/B2750628.png)
3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a type of organic acid, specifically a type of propenoic acid, which is a class of compounds that includes acrylic acids and their derivatives . It contains multiple methoxy (-OCH3) and difluoromethoxy (-OCHF2) groups attached to phenyl rings, which are characteristic of a variety of organic compounds with diverse properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves two phenyl rings (aromatic rings of carbon atoms) with various substituents, including methoxy and difluoromethoxy groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by factors such as its molecular structure, the nature of its functional groups, and its stereochemistry .Applications De Recherche Scientifique
Structural Investigations and Synthesis Techniques
Research on structurally related compounds, such as those with methoxy and difluoromethoxy groups, provides insights into how substitutions affect molecular properties and potential applications. For instance, the structural characterization of similar enoic acids through X-ray crystallography, spectroscopic methods, and quantum chemical calculations reveals the significance of intramolecular and intermolecular interactions, which can influence the compound's stability, reactivity, and potential as a research tool in materials science and molecular engineering (Venkatesan et al., 2016).
Antioxidant Activities
Research on hydroxycinnamic acid derivatives, which share a phenylpropenoic acid backbone with the compound , indicates that the positions and types of substituents (e.g., methoxy groups) significantly affect their radical-scavenging activities. Such studies are crucial in understanding the antioxidant potential of these compounds, which could be relevant in designing novel antioxidants for use in food science, cosmetics, and pharmaceuticals (Kong et al., 2004).
Materials Science Applications
The synthesis and reactions of compounds with methoxy and enoic acid functionalities have been explored for their potential applications in materials science. For example, studies on the thermal cyclization of similar esters have led to the discovery of new compounds due to nucleophilic substitution, which could have implications for the synthesis of novel materials or as intermediates in organic synthesis (Pimenova et al., 2003).
Molecular and Crystal Structures
Investigations into the molecular and crystal structures of matrices for MALDI-TOF-MS, such as sinapinic acid, which shares functional group similarities with the compound of interest, help in understanding how these compounds can be used in mass spectrometry, aiding in the development of better analytical tools for proteomics and small molecule analysis (Qian & Huang, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2O6/c1-24-14-7-5-12(10-17(14)26-3)13(18(22)23)8-11-4-6-15(27-19(20)21)16(9-11)25-2/h4-10,19H,1-3H3,(H,22,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYYMQQANNDTRE-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC(=C(C=C2)OC(F)F)OC)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\C2=CC(=C(C=C2)OC(F)F)OC)/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2750545.png)

![(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride](/img/structure/B2750549.png)




![N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2750557.png)
![3-Ethenylsulfonyl-N-[3-(1-methyltriazol-4-yl)phenyl]propanamide](/img/structure/B2750561.png)
![N-(sec-butyl)-1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750562.png)
![2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide](/img/structure/B2750563.png)
![N-[2-(2-Phenylphenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2750565.png)

![4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2750567.png)
